molecular formula C19H25NO3S2 B2584597 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1203102-55-9

4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2584597
CAS No.: 1203102-55-9
M. Wt: 379.53
InChI Key: HFWAWTKWTMVGFB-UHFFFAOYSA-N
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Description

4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound featuring a benzenesulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)

    Catalysts: Palladium on carbon (Pd/C), Raney nickel

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzenes, halobenzenes

Scientific Research Applications

Chemistry

In organic synthesis, 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can be used as a building block for more complex molecules. Its functional groups allow for further derivatization and modification.

Biology

This compound may serve as a scaffold for the development of biologically active molecules, potentially leading to new pharmaceuticals. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the chemical industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to form strong hydrogen bonds, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
  • 4-propyl-N-((4-(furan-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
  • 4-propyl-N-((4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and potential interactions with biological targets compared to similar compounds with different heterocycles.

Properties

IUPAC Name

4-propyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S2/c1-2-4-16-6-8-17(9-7-16)25(21,22)20-15-19(10-12-23-13-11-19)18-5-3-14-24-18/h3,5-9,14,20H,2,4,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWAWTKWTMVGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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